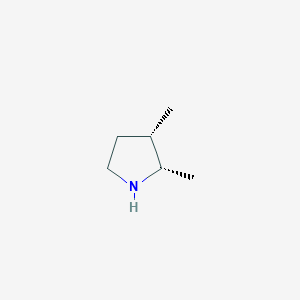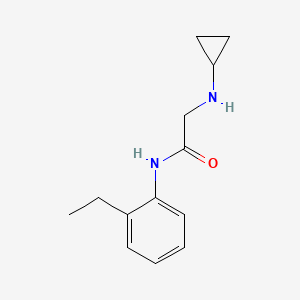
H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH は、グリシン、ペニシラミン、アルギニン、アスパラギン酸、セリン、プロリン、システイン、アラニンからなる合成ペプチドです。このペプチド配列は、生化学、薬理学、材料科学など、さまざまな科学分野における潜在的な用途で注目されています。配列中のD-アミノ酸とL-アミノ酸の両方の存在は、その構造的特性と生物活性に影響を与える可能性があります。
準備方法
合成経路と反応条件
H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH の合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。このプロセスには以下が含まれます。
カップリング反応: 各アミノ酸は、HBTU(O-ベンゾトリアゾール-N、N、N '、N'-テトラメチル-ウロニウム-ヘキサフルオロ-リン酸)またはDIC(N、N'-ジイソプロピルカルボジイミド)などの試薬を使用して活性化され、樹脂結合ペプチドにカップリングされます。
脱保護: アミノ酸上の保護基は、TFA(トリフルオロ酢酸)を使用して除去され、次のカップリングのために反応性アミン基を露出させます。
切断: 完成したペプチドは、通常、TFA、水、TIS(トリイソプロピルシラン)などのスカベンジャーを含む切断カクテルを使用して樹脂から切断されます。
工業生産方法
工業規模の生産の場合、プロセスは自動ペプチド合成機を使用してスケールアップされます。これらの機械は、より大量の試薬と樹脂を処理でき、品質と収率の一貫性を確保します。その後、ペプチドは、高速液体クロマトグラフィー(HPLC)を使用して精製され、質量分析法とアミノ酸分析法によって特性評価されます。
化学反応の分析
反応の種類
H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: システイン残基は、酸化条件下でジスルフィド結合を形成することができ、ペプチド構造を安定化させる可能性があります。
還元: ジスルフィド結合は、DTT(ジチオスレイトール)またはTCEP(トリス(2-カルボキシエチル)ホスフィン)などの還元剤を使用して遊離チオールに還元することができます。
一般的な試薬と条件
酸化: 過酸化水素またはヨウ素を穏やかな条件下で。
還元: 水性緩衝液中でDTTまたはTCEP。
置換: アミン反応性修飾のためのNHS(N-ヒドロキシスクシンイミド)エステル。
形成される主な生成物
ジスルフィド結合ペプチド: システイン残基の酸化によって形成されます。
修飾ペプチド: さまざまな官能基との置換反応によって生成されます。
科学研究アプリケーション
This compound: は、科学研究でさまざまな用途があります。
生化学: タンパク質のフォールディングと安定性を研究するためのモデルペプチドとして使用されます。
薬理学: 特定の生物学的標的に結合する能力のために、治療薬としての可能性が調査されています。
材料科学: ユニークな機械的および化学的特性を持つペプチドベースの材料の開発に使用されています。
医学: 薬物送達システムにおける役割と、組織工学のための足場として調査されています。
科学的研究の応用
H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: has diverse applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: Utilized in the development of peptide-based materials with unique mechanical and chemical properties.
Medicine: Explored for its role in drug delivery systems and as a scaffold for tissue engineering.
作用機序
H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH の生物活性は、主にインテグリンや酵素などの特定の分子標的との相互作用によって媒介されます。ペプチドはこれらの標的に結合し、その活性を調節し、接着、遊走、シグナル伝達などの細胞プロセスに影響を与える可能性があります。D-アミノ酸の存在は、安定性と酵素分解に対する耐性を高め、生物学的効果を長引かせることができます。
類似の化合物との比較
This compound: は、類似の配列または官能基を持つ他のペプチドと比較することができます。
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: ペニシラミンとシステイン残基がない、同様の生物活性を持つ短いペプチド。
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: グリシンではなくアラニンを持つ別の変異体で、その構造特性に影響を与えます。
H-Arg-Gly-Asp-Ser-OH: 細胞接着とシグナル伝達における役割で知られるテトラペプチド。
This compound におけるアミノ酸のユニークな組み合わせは、さまざまな研究用途において貴重なツールとなる、独自の構造的および機能的特性を提供します。
類似化合物との比較
H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: can be compared to other peptides with similar sequences or functional groups:
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: A shorter peptide with similar biological activity but lacking the penicillamine and cysteine residues.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another variant with alanine instead of glycine, affecting its structural properties.
H-Arg-Gly-Asp-Ser-OH: A tetrapeptide known for its role in cell adhesion and signaling.
The unique combination of amino acids in This compound provides distinct structural and functional characteristics, making it a valuable tool in various research applications.
特性
IUPAC Name |
3-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[[1-(1-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59N13O14S2/c1-16(33(61)62)42-29(57)20(15-63)46-30(58)21-7-5-9-48(21)32(60)19(14-49)45-28(56)18(10-25(53)54)44-24(52)12-40-27(55)17(6-4-8-39-34(37)38)43-23(51)13-41-31(59)26(35(2,3)64)47-22(50)11-36/h16-21,26,49,63-64H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOMSJTGFXHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)(C)S)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59N13O14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)





